molecular formula C17H19N3O5 B2641609 N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-methyl-5-nitrobenzamide CAS No. 1333847-94-1

N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-methyl-5-nitrobenzamide

Cat. No.: B2641609
CAS No.: 1333847-94-1
M. Wt: 345.355
InChI Key: QEQDZYHIRILPPU-UHFFFAOYSA-N
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Description

N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-methyl-5-nitrobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-methyl-5-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the spirocyclic core, followed by functionalization to introduce the cyano and nitro groups. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-methyl-5-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .

Scientific Research Applications

N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-methyl-5-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-methyl-5-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dioxaspiro[4.5]decan-8-one
  • 1,4-Dioxaspiro[4.5]decan-8-ol
  • N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-fluoro-4-nitrobenzamide

Uniqueness

N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-methyl-5-nitrobenzamide is unique due to its specific combination of functional groups and spirocyclic structure. This confers distinct chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

N-(8-cyano-1,4-dioxaspiro[4.5]decan-8-yl)-2-methyl-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5/c1-12-2-3-13(20(22)23)10-14(12)15(21)19-16(11-18)4-6-17(7-5-16)24-8-9-25-17/h2-3,10H,4-9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQDZYHIRILPPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NC2(CCC3(CC2)OCCO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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